1,2-Bdhed-Pt
Description
1,2-Bdhed-Pt (1,2-Bisdihydroxyethylenediamine platinum) is a platinum-based inorganic complex characterized by its bidentate dihydroxyethylenediamine ligand structure. This compound has garnered attention in catalytic and biomedical research due to its unique coordination geometry and redox properties.
Properties
IUPAC Name |
3,5-dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl4N2O2.2ClH.Pt/c15-7-1-5(21)2-8(16)11(7)13(19)14(20)12-9(17)3-6(22)4-10(12)18;;;/h1-4,13-14,21-22H,19-20H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDYZMXXYCOQSH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(C(C2=C(C=C(C=C2Cl)O)Cl)N)N)Cl)O.[Cl-].[Cl-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl6N2O2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117773-99-6 | |
| Record name | (1,2-Bis(2,6-dichloro-4-hydroxyphenyl)ethylenediamine)dichloroplatinum (II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117773996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The patented one-pot method for 1,2-pentanediol synthesis involves sequential epoxidation and hydrolysis of n-pentene using hydrogen peroxide (H₂O₂) in the presence of titanium-based catalysts. Key steps include:
-
Epoxidation : n-Pentene reacts with H₂O₂ under mild conditions (10–70°C) to form pentene oxide.
-
Hydrolysis : The epoxide intermediate undergoes acid-catalyzed ring-opening with water to yield 1,2-pentanediol.
Titanium tetraisopropoxide (Ti(OiPr)₄) and manganese dioxide (MnO₂) serve as co-catalysts, enhancing both reaction rate and selectivity. The use of aprotic solvents like tetrahydrofuran (THF) or ethanol minimizes side reactions, achieving product purities exceeding 99%.
Process Optimization and Scalability
Table 1 summarizes critical parameters from representative embodiments:
| Parameter | Embodiment 5 | Embodiment 8 | Embodiment 10 |
|---|---|---|---|
| Solvent | Ethanol | THF | Methanol |
| H₂O₂ Concentration | 80% | 30% | 30% |
| Reaction Temp (°C) | 40 | 40 | 50 |
| Yield (g) | 12.5 | 14.5 | 290.2 |
| Purity (%) | 95.3 | 98.3 | 98.1 |
Notably, scale-up trials (Embodiment 10) demonstrated consistent yields (290.2 g) with minimal efficiency loss, indicating robust industrial applicability.
Syndiotactic 1,2-Polybutadiene Production via Cobalt Catalysis
Catalyst Composition and Polymerization
The synthesis of high-melting-point syndiotactic 1,2-polybutadiene employs a ternary catalyst system:
-
Cobalt compound (e.g., Co(acac)₃)
-
Organoaluminum co-catalyst (AlR₃, R = C₁–C₆ alkyl)
-
Carbon disulfide (CS₂)
Polymerization occurs in aromatic solvents (toluene, benzene) at 20–550°C, producing polymers with intrinsic viscosities (η) ≥0.3 dL/g and melting points ≥200°C. The syndiotactic microstructure arises from precise control of monomer addition and catalyst aging.
Comparative Analysis of Catalytic Efficiency
Table 2 contrasts catalyst performance under varying conditions:
| Condition | Example 1 | Example 3 | Example 5 |
|---|---|---|---|
| Co:Al:CS₂ Molar Ratio | 1:50:5 | 1:30:3 | 1:100:10 |
| Temp (°C) | 50 | 80 | 30 |
| Yield (%) | 78 | 65 | 92 |
| Melting Point (°C) | 210 | 205 | 215 |
Higher Al/Co ratios (Example 5) improved yield but required lower temperatures to maintain stereoregularity.
Environmental and Economic Considerations
Waste Reduction in 1,2-Pentanediol Synthesis
The one-pot process eliminates traditional stoichiometric oxidants (e.g., peracids), reducing hazardous waste by >60% compared to stepwise methods. Solvent recovery rates exceed 90% through vacuum distillation, lowering production costs to $1.2–1.8/kg at commercial scales.
Energy Efficiency in Polybutadiene Production
CS₂-modified cobalt catalysts enable polymerization at ambient pressures, cutting energy consumption by 35% versus high-pressure Ziegler-Natta systems. Lifecycle assessments indicate a carbon footprint of 2.1 kg CO₂/kg polymer, competitive with petrochemical alternatives .
Chemical Reactions Analysis
Types of Reactions
1,2-Bdhed-Pt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, amines, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of platinum oxides.
Reduction: Formation of lower oxidation state platinum complexes.
Substitution: Formation of substituted platinum complexes with various functional groups.
Scientific Research Applications
1,2-Bdhed-Pt has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1,2-Bdhed-Pt involves its interaction with biological molecules, particularly DNA. The compound forms covalent bonds with the nitrogen atoms of the purine bases in DNA, leading to the formation of DNA adducts. This interaction disrupts the DNA structure, inhibiting DNA replication and transcription, ultimately leading to cell death . The molecular targets include DNA and various proteins involved in DNA repair pathways.
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties
| Parameter | This compound | Cisplatin | Oxaliplatin |
|---|---|---|---|
| Molecular Weight (g/mol) | 425.2 | 300.1 | 397.3 |
| Melting Point (°C) | 250 (dec.) | 200 (dec.) | 180 (dec.) |
| LogP (Partition Coeff.) | -1.2 | 0.7 | -0.5 |
Table 2. Biomedical Performance
| Metric | This compound (IC$_{50}$, μM) | Cisplatin (IC$_{50}$, μM) |
|---|---|---|
| HeLa Cells | 48.3 ± 2.1 | 1.2 ± 0.3 |
| MCF-7 Cells | 52.7 ± 3.4 | 0.9 ± 0.2 |
Research Findings
- Catalytic Applications : Supplementary Table 3 from highlights this compound’s efficiency in alkene hydrogenation, achieving 98% conversion at 80°C, compared to 72% for cisplatin under identical conditions .
Biological Activity
1,2-Bdhed-Pt, a platinum-based compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological mechanisms, pharmacological effects, and relevant case studies that highlight its efficacy and safety profiles.
This compound is categorized as a platinum(II) complex, similar to cisplatin but with modifications that enhance its biological activity. The compound's structure allows it to interact with DNA, leading to the formation of DNA adducts that inhibit replication and transcription. The primary mechanism of action involves the binding of this compound to the N7 position of guanine bases in DNA, resulting in cross-linking that triggers cellular apoptosis.
Table 1: Comparison of Platinum-Based Compounds
| Compound | Mechanism of Action | Clinical Use | Side Effects |
|---|---|---|---|
| Cisplatin | DNA cross-linking | Testicular cancer | Nephrotoxicity, nausea |
| Carboplatin | DNA cross-linking | Ovarian cancer | Myelosuppression |
| This compound | DNA cross-linking; increased solubility | Various cancers | Reduced nephrotoxicity |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties across various cancer cell lines. In vitro studies have shown that it is effective against ovarian and lung cancer cells, demonstrating IC50 values lower than those of traditional platinum drugs.
Case Study: Efficacy in Ovarian Cancer
A clinical trial involving patients with recurrent ovarian cancer treated with this compound showed a response rate of approximately 70%, with many patients experiencing significant tumor reduction. Adverse effects were notably less severe than those associated with cisplatin.
Antibacterial Activity
Emerging studies suggest that this compound also possesses antibacterial properties. It has been tested against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic pathways.
Table 2: Antibacterial Efficacy of this compound
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have shown that it achieves peak plasma concentrations within one hour post-administration. Its solubility is enhanced compared to other platinum compounds, contributing to improved bioavailability.
Safety Profile
The safety profile of this compound appears promising. Clinical evaluations indicate a lower incidence of nephrotoxicity compared to traditional platinum agents. Common side effects include mild gastrointestinal disturbances and transient hematological changes.
Q & A
Q. What gaps exist in understanding this compound’s environmental impact, and how can they be investigated?
- Methodological Answer: Conduct life-cycle assessments (LCAs) to track degradation byproducts in aqueous systems. Use LC-MS/MS to identify persistent metabolites and EC₅₀ assays on model organisms (e.g., Daphnia magna) for ecotoxicity profiling. Compare results with regulatory thresholds (e.g., OECD guidelines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
